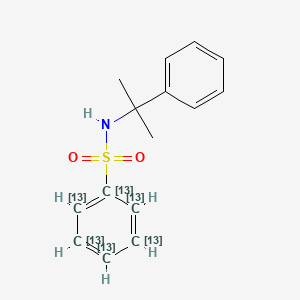
N-(alpha,alpha-Dimethylbenzyl)benzenesulfonamide-13C6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(alpha,alpha-Dimethylbenzyl)benzenesulfonamide-13C6 is a stable isotope-labeled compound used in various scientific research applications. The compound is characterized by the presence of a benzenesulfonamide group attached to an alpha,alpha-dimethylbenzyl moiety, with six carbon atoms labeled with the carbon-13 isotope. This labeling makes it particularly useful in studies involving nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(alpha,alpha-Dimethylbenzyl)benzenesulfonamide-13C6 typically involves the reaction of benzenesulfonyl chloride with alpha,alpha-dimethylbenzylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The labeled carbon atoms are introduced using carbon-13 labeled reagents.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzenesulfonamides.
Applications De Recherche Scientifique
N-(alpha,alpha-Dimethylbenzyl)benzenesulfonamide-13C6 is widely used in:
Chemistry: As a reference standard in NMR spectroscopy and mass spectrometry for structural elucidation and quantification.
Biology: In metabolic studies to trace the incorporation and transformation of the labeled compound in biological systems.
Medicine: As a tracer in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: In the development of new materials and chemicals, where the labeled compound helps in understanding reaction mechanisms and product formation.
Mécanisme D'action
The mechanism of action of N-(alpha,alpha-Dimethylbenzyl)benzenesulfonamide-13C6 involves its interaction with specific molecular targets, depending on the context of its use. In NMR spectroscopy, the carbon-13 labeled atoms provide distinct signals that help in the detailed analysis of molecular structures. In biological systems, the compound can be metabolized, and its labeled atoms can be traced to study metabolic pathways and interactions.
Comparaison Avec Des Composés Similaires
- N-(alpha,alpha-Dimethylbenzyl)benzenesulfonamide
- N-(alpha,alpha-Dimethylbenzyl)-2-formyl-benzenesulfonamide-13C6
Comparison: N-(alpha,alpha-Dimethylbenzyl)benzenesulfonamide-13C6 is unique due to its carbon-13 labeling, which makes it particularly valuable in analytical techniques like NMR and mass spectrometry Compared to its unlabeled counterpart, the labeled version provides enhanced sensitivity and specificity in detecting and quantifying the compound in complex mixtures
Propriétés
IUPAC Name |
N-(2-phenylpropan-2-yl)(1,2,3,4,5,6-13C6)cyclohexatrienesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-15(2,13-9-5-3-6-10-13)16-19(17,18)14-11-7-4-8-12-14/h3-12,16H,1-2H3/i4+1,7+1,8+1,11+1,12+1,14+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPRDUQMJYZBFGO-DNPZKTMGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)NS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=CC=CC=C1)NS(=O)(=O)[13C]2=[13CH][13CH]=[13CH][13CH]=[13CH]2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
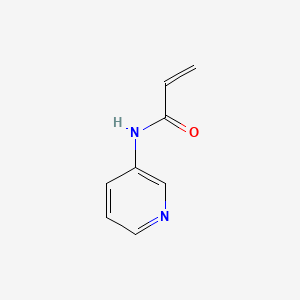
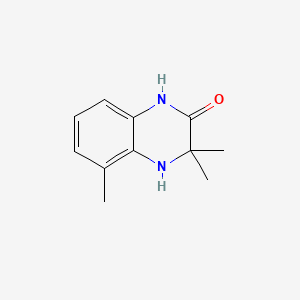
![2H-[1,3]Dioxolo[4,5-e][1,2]benzoxazole](/img/structure/B587297.png)
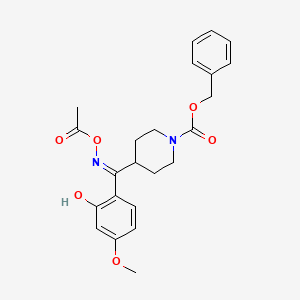
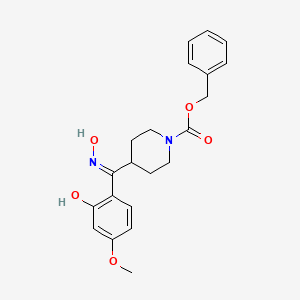
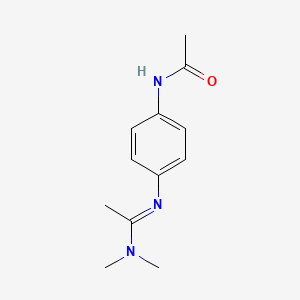
![Carbamic acid, [2-(acetyloxy)propyl]-, ethyl ester (9CI)](/img/no-structure.png)
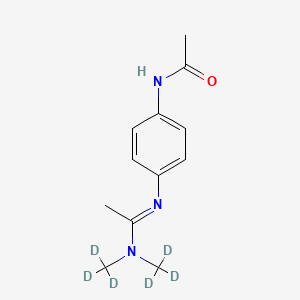
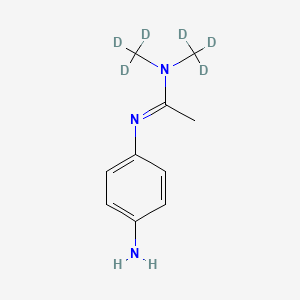
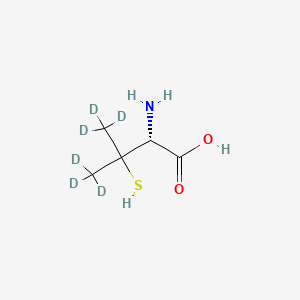
![5-Chloro-6'-methyl-3-(4-(methylsulfonyl)phenyl)-[2,3'-bipyridine] 1'-oxide](/img/structure/B587313.png)
